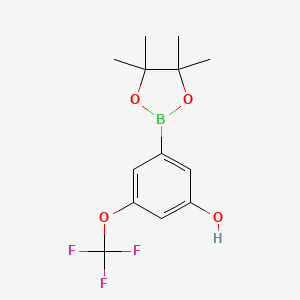
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 2377606-48-7. It has a molecular weight of 304.07 . The IUPAC name for this compound is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)8-5-9(18)7-10(6-8)19-13(15,16)17/h5-7,18H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Structural Characterization
- Compounds containing 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl) groups have been synthesized and structurally characterized using various spectroscopic techniques and X-ray diffraction. These studies provide insights into the molecular structures and vibrational properties of such compounds, which are essential for understanding their chemical behavior and potential applications in various fields (Wu et al., 2021).
Crystallography and Conformational Analysis
- The crystal structures of similar compounds have been analyzed through crystallography and conformational analysis using density functional theory (DFT). These analyses reveal the geometric parameters, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for predicting the reactivity and interaction of these compounds in various chemical processes (Huang et al., 2021).
Polymerization and Material Synthesis
- These compounds have been utilized in the synthesis of polymers and materials, such as the creation of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. This application demonstrates the potential use of these compounds in developing new materials with specific optical properties (Fischer et al., 2013).
Boron Chemistry and Medicinal Chemistry Applications
- They have also been used in boron chemistry, particularly in the synthesis of boronated phosphonium salts. These compounds show potential for medicinal chemistry applications, especially in the context of in vitro cytotoxicity and cellular uptake, which can be pivotal in drug design and cancer therapy research (Morrison et al., 2010).
Synthesis of Electron Donors
- The synthesis of new organic electron donors derived from these compounds has been reported. This application is significant in the development of materials for electronic devices, where these compounds act as intermediates in the synthesis of components with specific electronic properties (Bifari & El-Shishtawy, 2021).
Safety and Hazards
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)8-5-9(18)7-10(6-8)19-13(15,16)17/h5-7,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQGCCASYKIKNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)
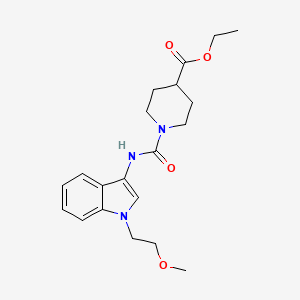
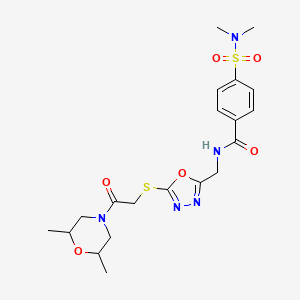
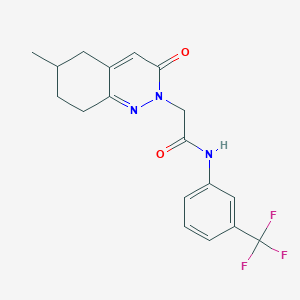
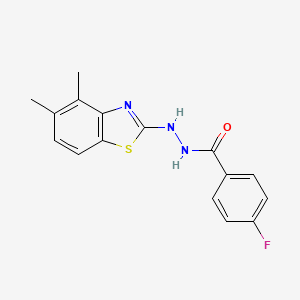
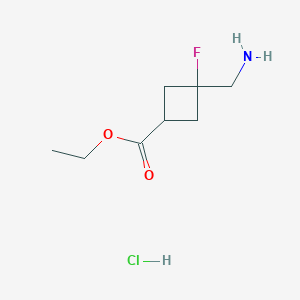

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

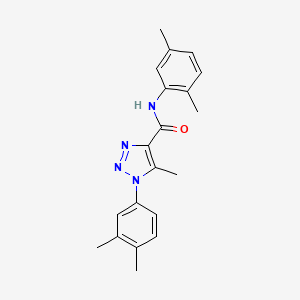
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)
![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)
![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)
![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)